molecular formula C24H28N2O3 B1671819 Indacaterol CAS No. 312753-06-3

Indacaterol

货号 B1671819
CAS 编号: 312753-06-3
分子量: 392.5 g/mol
InChI 键: QZZUEBNBZAPZLX-QFIPXVFZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indacaterol is a long-acting bronchodilator used for the long-term maintenance treatment of airflow blockage in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema . It is an ultra-long-acting beta-adrenoceptor agonist developed by Novartis .


Synthesis Analysis

Indacaterol was developed using a combination of informed drug design and molecular chemistry to generate a β2-adrenergic agonist with a fast onset and long duration of action, enabling once-daily dosing with an acceptable safety profile . A series of indacaterol analogues were synthesized where each of the three structural regions of indacaterol were modified in a systematic manner .


Molecular Structure Analysis

Indacaterol’s molecular formula is C24H28N2O3 . The structure of indacaterol consists of 5-[(1R)-2-amino-1-hydroxyethyl]-8-hydroxyquinolin-2-one having a 5,6-diethylindan-2-yl group attached to the amino function .


Physical And Chemical Properties Analysis

Indacaterol’s molecular weight is 392.5 g/mol . It is a monohydroxyquinoline that consists of 5-[(1R)-2-amino-1-hydroxyethyl]-8-hydroxyquinolin-2-one having a 5,6-diethylindan-2-yl group attached to the amino function .

科学研究应用

药理学特性

Indacaterol是一种新型β2-肾上腺素受体激动剂,用于治疗慢性阻塞性肺疾病(COPD)。其药理学特性包括研究其对表达人类β2-肾上腺素受体多态性变体的重组细胞和人类原代气道平滑肌细胞的影响。这有助于了解其作用机制以及在呼吸系统疾病中的潜在治疗应用(Sayers等,2009)

COPD治疗中的疗效

Indacaterol已被证明是一种长效吸入β2-激动剂(LABA),用于COPD治疗。研究表明,它能够提供24小时的支气管扩张作用,每日一次的给药具有快速的作用起效时间,使其比其他每日两次的LABA治疗(如福莫特罗和沙美特罗)更有效。这种有效性包括改善中重度COPD患者的用力呼气容积、呼吸困难、症状管理和整体健康状况(Dahl et al., 2010)(Kornmann et al., 2010)

与其他治疗方法的比较研究

已进行了Indacaterol与其他治疗方法(如另一种支气管扩张剂吗替麦考平)的比较研究,以评估它们的相对疗效和安全性。这些研究有助于确定Indacaterol在COPD治疗中的位置,显示其相对于其他已建立的治疗方法的有效性和耐受性(Donohue et al., 2010)

抗炎活性

对Indacaterol的抗炎活性研究表明,它可能抑制人类肺组织肥大细胞的IgE依赖性反应。这表明其具有潜在的抗炎作用,这在呼吸系统疾病的治疗管理中可能很重要,超越其支气管扩张作用(Scola等,2009)

对运动耐力和肺过度膨胀的影响

已对Indacaterol在COPD患者中对运动耐力和肺过度膨胀的影响进行了研究。它已显示出在运动耐力时间和减少运动和休息时的肺过度膨胀方面有显著改善。这表明其在改善COPD患者的身体能力和生活质量方面具有潜力(O’Donnell等,2011)

临床和临床前数据

对Indacaterol的临床和临床前研究为了解其在COPD和哮喘患者中的快速和持续的支气管扩张效果提供了见解。这些研究有助于确定Indacaterol适合每日一次给药、其长期治疗中的安全性和耐受性概况(Beeh & Beier, 2009)

长期安全性和疗效

Indacaterol的长期安全性和疗效研究显示其耐受性良好,支气管扩张效果显著且持续。这些研究对于了解Indacaterol在管理COPD中的长期影响至关重要,包括其对COPD恶化、健康状况和肺功能的影响(Chapman et al., 2011)

特殊人群的药代动力学

Indacaterol的药代动力学已在特定情况下的人群中进行了研究,如轻度和中度肝功能受损或不同的UGT1A1基因型。了解这些因素如何影响Indacaterol的药代动力学对于在不同患者群体中安全有效地使用它是重要的(Goldsmith et al., 2011)

比较疗效研究

比较疗效研究,如INSTEAD试验,研究了从沙美特罗/氟替卡松转换到Indacaterol的效果,为Indacaterol在临床设置中的实际应用提供了见解。这项研究表明,患有中度COPD的患者可以从沙美特罗/氟替卡松的联合治疗转换为Indacaterol单药疗法而不会失去疗效。这些发现对于COPD管理中的治疗策略是重要的(Rossi et al., 2014)

未来方向

Indacaterol is the first once-daily, long-acting β2-adrenergic agonist approved for the treatment of COPD . It is approved and marketed in more than 100 countries worldwide for once-daily maintenance treatment of COPD . Emerging targets could offer future treatment options for COPD .

属性

IUPAC Name

5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUEBNBZAPZLX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185198
Record name Indacaterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.98e-03 g/L
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown.
Record name Indacaterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Indacaterol

CAS RN

312753-06-3
Record name Indacaterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312753-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indacaterol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312753063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indacaterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indacaterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Quinolinone, 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDACATEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OR09251MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

195-202°C with decomposition, 195 °C (decomposition)
Record name Indacaterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indacaterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015608
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indacaterol
Reactant of Route 2
Indacaterol
Reactant of Route 3
Reactant of Route 3
Indacaterol
Reactant of Route 4
Reactant of Route 4
Indacaterol
Reactant of Route 5
Indacaterol
Reactant of Route 6
Indacaterol

Citations

For This Compound
9,240
Citations
A Rossi, G Polese - International Journal of Chronic Obstructive …, 2013 - Taylor & Francis
… , indacaterol 150 μg and 300 μg achieve an even greater improvement in lung function and patient-oriented outcomes. Further, these two doses of indacaterol … show that indacaterol is …
Number of citations: 30 www.tandfonline.com
VCH Chung, PHX Ma, DSC Hui, WWS Tam, JL Tang - PLoS One, 2013 - journals.plos.org
… of indacaterol in treating stable COPD: What is the comparative effectiveness of indacaterol … (iii) Does the addition of indacaterol to tiotropium offer additional benefits to patients? We …
Number of citations: 31 journals.plos.org
KR Chapman, SI Rennard, A Dogra, R Owen… - Chest, 2011 - Elsevier
… -term safety of indacaterol from a study … indacaterol, 150 or 300 μg, or placebo once daily for a further 26 weeks. The primary objective was to evaluate the 52-week safety of indacaterol; …
Number of citations: 190 www.sciencedirect.com
JA Wedzicha, D Banerji, KR Chapman… - … England Journal of …, 2016 - Mass Medical Soc
… indacaterol–glycopyrronium group, and 1682 to the salmeterol–fluticasone group. Indacaterol… ; the rate was 11% lower in the indacaterol–glycopyrronium group than in the salmeterol–…
Number of citations: 031 www.nejm.org
SL Davies, J Castaner - Drugs of the Future, 2005 - access.portico.org
… FEV1 analysis revealed that all doses of indacaterol provided effective bronchodilatation, … % on low-dose indacaterol and 63% on high-dose indacaterol. No clinically significant effects …
Number of citations: 10 access.portico.org
G Feldman, T Siler, N Prasad, D Jack, S Piggott… - BMC Pulmonary …, 2010 - Springer
… higher with indacaterol than placebo (p < 0.001). Indacaterol demonstrated significantly higher peak FEV 1 than placebo, both on Day 1 and at Week 12, with indacaterol-placebo …
Number of citations: 187 link.springer.com
J Han, L Dai, N Zhong - BMC pulmonary medicine, 2013 - Springer
… The aim of this study was to evaluate the efficacy of indacaterol on dyspnea, using available … for indacaterol 75 μg versus placebo, indacaterol 150 μg versus placebo, and indacaterol …
Number of citations: 48 link.springer.com
JF Donohue, C Fogarty, J Lötvall… - American journal of …, 2010 - atsjournals.org
… indacaterol was compared with tiotropium, both treatments were effective in providing 24-hour bronchodilation, and indacaterol … -daily β 2 -agonist indacaterol provides the opportunity to …
Number of citations: 525 www.atsjournals.org
…, INTIME study investigators (INdacaterol & … - Respiratory …, 2010 - Springer
Background Indacaterol is a novel, inhaled, once-daily, ultra-long-acting β 2 -agonist for the treatment of chronic obstructive pulmonary disease (COPD). This randomized, double-blind …
Number of citations: 131 link.springer.com
DE O'Donnell, R Casaburi, W Vincken… - Respiratory …, 2011 - Elsevier
Background Indacaterol is a novel, inhaled, once-daily ultra long-acting β 2 -agonist (ultra-LABA) for the treatment of COPD. This study investigated the effect of indacaterol on exercise …
Number of citations: 197 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。